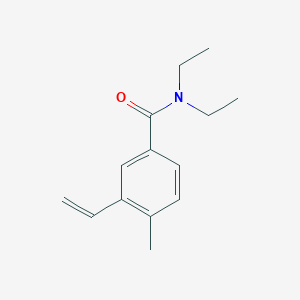

N,N-diethyl-4-methyl-3-vinylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-4-methyl-3-vinylbenzamide: is an organic compound that belongs to the class of amides It is structurally characterized by the presence of a benzene ring substituted with a vinyl group, a methyl group, and an amide group bonded to two ethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methyl-3-vinylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methyl-3-vinylbenzoic acid and diethylamine.

Reaction Conditions: The reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Procedure: The 4-methyl-3-vinylbenzoic acid is first activated by the coupling reagent, followed by the addition of diethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-4-methyl-3-vinylbenzamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of the vinyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Epoxides or diols derived from the vinyl group.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-4-methyl-3-vinylbenzamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of N,N-diethyl-4-methyl-3-vinylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The vinyl group and amide functionality allow the compound to form covalent or non-covalent interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-diethyl-3-methylbenzamide:

N,N-diethyl-4-methylbenzamide: Similar structure but without the vinyl group.

N,N-diethyl-3-vinylbenzamide: Similar structure but with the vinyl group in a different position.

Uniqueness

N,N-diethyl-4-methyl-3-vinylbenzamide is unique due to the presence of both the vinyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N,N-Diethyl-4-methyl-3-vinylbenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methyl-3-vinylbenzoic acid with diethylamine. The characterization of the compound can be performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These methods confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro tests against various cancer cell lines have shown promising results:

The compound exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, in a study comparing various compounds, this compound demonstrated superior activity against MCF7 cells, outperforming standard chemotherapeutics like Doxorubicin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary screening revealed:

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in infectious disease treatment.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Case Study: Apoptosis Induction

A specific case study examined the effect of this compound on HeLa cells. The results indicated:

- Caspase Activation : Increased levels of active caspases were observed, suggesting that apoptosis was induced.

- Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G1 phase, indicating disruption of normal cell cycle progression.

Eigenschaften

IUPAC Name |

3-ethenyl-N,N-diethyl-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-5-12-10-13(9-8-11(12)4)14(16)15(6-2)7-3/h5,8-10H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPGTELLTKFMBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)C)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.